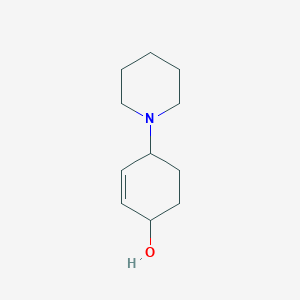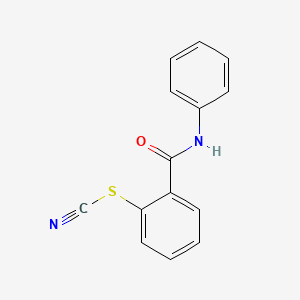
2-(Phenylcarbamoyl)phenyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylcarbamoyl)phenyl thiocyanate is an organic compound that features a thiocyanate group attached to a phenyl ring, which is further connected to a phenylcarbamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylcarbamoyl)phenyl thiocyanate typically involves the reaction of phenyl isothiocyanate with aniline derivatives. One common method is the reaction of phenyl isothiocyanate with 2-aminobenzamide under mild conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound can be achieved through a one-pot process involving the reaction of primary amines with carbon disulfide, followed by desulfurylation using cyanuric acid . This method is efficient and suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Phenylcarbamoyl)phenyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiocyanate group to thiol or amine derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiocyanate or potassium cyanide.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiocyanates or isothiocyanates.
Wissenschaftliche Forschungsanwendungen
2-(Phenylcarbamoyl)phenyl thiocyanate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Phenylcarbamoyl)phenyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. This interaction can result in the inhibition of enzymes or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Phenyl thiocyanate: Similar structure but lacks the phenylcarbamoyl group.
Phenyl isothiocyanate: Isomeric form with the isothiocyanate group instead of the thiocyanate group.
Uniqueness: 2-(Phenylcarbamoyl)phenyl thiocyanate is unique due to the presence of both the phenylcarbamoyl and thiocyanate groups, which confer distinct chemical reactivity and potential biological activities compared to its similar compounds .
Eigenschaften
CAS-Nummer |
62954-94-3 |
|---|---|
Molekularformel |
C14H10N2OS |
Molekulargewicht |
254.31 g/mol |
IUPAC-Name |
[2-(phenylcarbamoyl)phenyl] thiocyanate |
InChI |
InChI=1S/C14H10N2OS/c15-10-18-13-9-5-4-8-12(13)14(17)16-11-6-2-1-3-7-11/h1-9H,(H,16,17) |
InChI-Schlüssel |
NZDCGUQABXQGJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14512247.png)
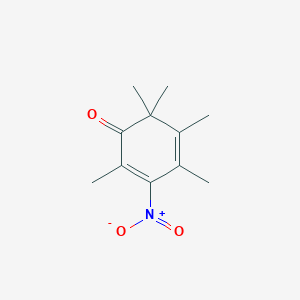
![1,1',1''-{2-[(4-Methoxyphenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14512262.png)

![1-Chloro-4-(chloro{[(4-chlorophenyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14512273.png)
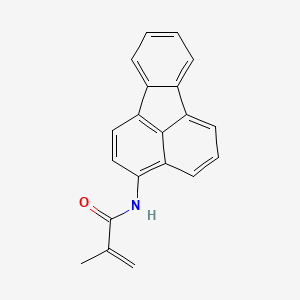


![methyl N-[2-(1H-indol-3-yl)ethyl]-N-methylcarbamate](/img/structure/B14512318.png)
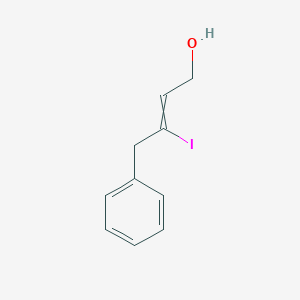
![N-{4-[(Benzylcarbamothioyl)amino]benzoyl}glycine](/img/structure/B14512323.png)


